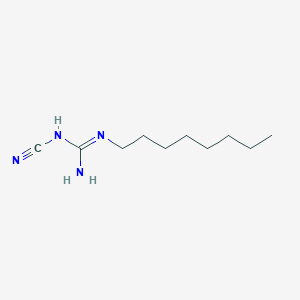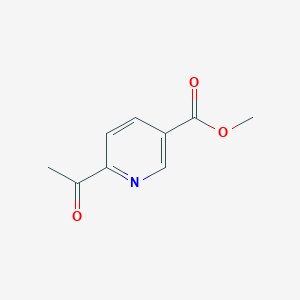
Methyl 6-acetylnicotinate
描述
Methyl 6-acetylnicotinate: is an organic compound with the molecular formula C9H9NO3 . This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Acetylation of Nicotinic Acid: The most common method involves the acetylation of nicotinic acid using acetic anhydride in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP). The reaction is typically carried out at elevated temperatures (around 80-100°C) under anhydrous conditions.
Esterification: Another method involves the esterification of 6-acetyl nicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is conducted at reflux temperature to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, including carboxylic acids and amides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of different substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: this compound can be oxidized to form 6-acetyl nicotinic acid and its derivatives.
Reduction: Reduction reactions can yield 6-acetyl-3-pyridinemethanol and other related compounds.
Substitution: Substitution reactions can produce a variety of substituted pyridines, depending on the reagents used.
科学研究应用
Chemistry: Methyl 6-acetylnicotinate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to investigate the role of nicotinic acid derivatives in cellular processes. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs. Industry: this compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which Methyl 6-acetylnicotinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects in medical applications.
相似化合物的比较
Methyl Nicotinate: A closely related compound with similar applications in medicine and industry.
6-Methyl Nicotinic Acid: Another derivative of nicotinic acid with distinct chemical properties and uses.
Uniqueness: Methyl 6-acetylnicotinate stands out due to its specific acetyl group placement, which influences its reactivity and biological activity compared to other nicotinic acid derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
methyl 6-acetylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGQDZBRJIMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573173 | |
| Record name | Methyl 6-acetylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153559-93-4 | |
| Record name | Methyl 6-acetylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B1601822.png)
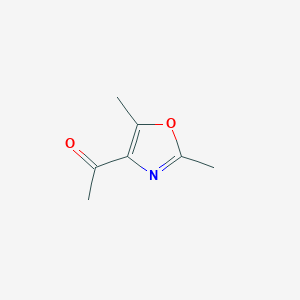


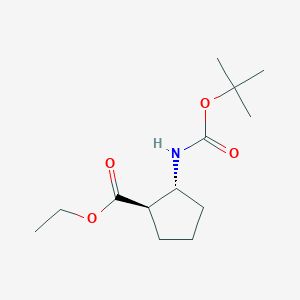

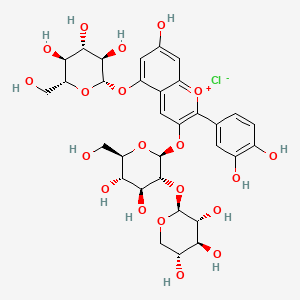

![2H-Spiro[benzofuran-3,4'-piperidine]](/img/structure/B1601837.png)
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B1601840.png)
